molecular formula C7H6F2IN B13033119 3-(Difluoromethyl)-2-iodoaniline CAS No. 1261454-56-1

3-(Difluoromethyl)-2-iodoaniline

Cat. No.: B13033119
CAS No.: 1261454-56-1
M. Wt: 269.03 g/mol
InChI Key: BUFKUAQUTWWXNO-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-iodoaniline is a fluorinated aromatic amine featuring a difluoromethyl (-CF₂H) group at the 3-position and an iodine atom at the 2-position of the aniline ring. This structure combines the electronic effects of fluorine and the steric/leaving-group properties of iodine, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and pharmaceutical intermediates . The iodine atom facilitates participation in palladium-catalyzed reactions (e.g., Heck coupling), while the difluoromethyl group enhances metabolic stability and lipophilicity, traits critical in drug design .

Properties

CAS No.

1261454-56-1

Molecular Formula

C7H6F2IN

Molecular Weight

269.03 g/mol

IUPAC Name

3-(difluoromethyl)-2-iodoaniline

InChI

InChI=1S/C7H6F2IN/c8-7(9)4-2-1-3-5(11)6(4)10/h1-3,7H,11H2

InChI Key

BUFKUAQUTWWXNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)I)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-iodoaniline typically involves the introduction of difluoromethyl and iodine groups onto an aniline ring. One common method involves the use of difluoromethylation reagents and iodination reactions. For example, the difluoromethyl group can be introduced using difluorocarbene reagents, while the iodine group can be added through electrophilic iodination .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and iodination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-2-iodoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-iodoaniline involves its interaction with various molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, influencing their activity and stability. Additionally, the iodine group can participate in halogen bonding, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below compares 3-(Difluoromethyl)-2-iodoaniline with analogous compounds:

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound -CF₂H (3), -I (2) 285.03 Cross-coupling precursor; enhanced metabolic stability
3-Iodoaniline -NH₂ (1), -I (3) 219.03 Simpler coupling substrate; lacks fluorinated groups
2-Fluoro-3-iodoaniline -F (2), -I (3) 236.01 Electron-withdrawing -F; smaller steric profile than -CF₂H
3-(Difluoromethyl)aniline -CF₂H (3) 143.12 Lacks iodine; limited utility in metal-catalyzed reactions
3-(Difluoromethyl)-2-fluoroaniline -CF₂H (3), -F (2) 161.12 -F as substituent; iodine-free; potential bioactivity
Key Observations:

Iodine vs. Fluorine in the 2-Position :

  • The iodine atom in this compound enables cross-coupling reactions (e.g., Heck cyclization), unlike fluorine-containing analogs like 2-Fluoro-3-iodoaniline or 3-(Difluoromethyl)-2-fluoroaniline, where fluorine acts primarily as an electron-withdrawing group .
  • Iodine’s larger atomic radius increases steric hindrance but provides a superior leaving group for nucleophilic substitution compared to fluorine .

Difluoromethyl vs. Single Fluorine: The -CF₂H group in the target compound offers greater lipophilicity and metabolic stability than mono-fluorinated analogs (e.g., 2-Fluoro-3-iodoaniline), aligning with trends in fluorinated drug design . Compared to 3-(Difluoromethyl)aniline, the additional iodine in the 2-position expands synthetic utility, enabling access to quinoline and other heterocyclic scaffolds .

Physicochemical Properties

  • Lipophilicity: The logP of this compound is estimated to be higher than non-fluorinated iodoanilines due to the -CF₂H group, improving membrane permeability .
  • Electronic Effects : The -CF₂H group is moderately electron-withdrawing (-I effect), deactivating the aromatic ring toward electrophilic substitution but activating it for metal-mediated reactions .

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